3-Ethyl-7,8-dihydroquinolin-5(6H)-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H13NO |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
3-ethyl-7,8-dihydro-6H-quinolin-5-one |
InChI |
InChI=1S/C11H13NO/c1-2-8-6-9-10(12-7-8)4-3-5-11(9)13/h6-7H,2-5H2,1H3 |
InChI Key |
VKEDEIGJPUFAKW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(CCCC2=O)N=C1 |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Reaction Pathways for 3 Ethyl 7,8 Dihydroquinolin 5 6h One and Its Analogues
Strategies for the Construction of the Dihydroquinolinone Ring System
The formation of the dihydroquinolinone core is a key challenge in the synthesis of 3-Ethyl-7,8-dihydroquinolin-5(6H)-one and its derivatives. Researchers have devised numerous strategies to achieve this, broadly categorized into catalytic methods and multicomponent reactions. These approaches offer varying degrees of efficiency, atom economy, and substrate scope.
Catalytic Approaches in Dihydroquinolinone Synthesis
Catalysis plays a pivotal role in modern organic synthesis, and the construction of dihydroquinolinones is no exception. Both metal-based and organic catalysts have been successfully employed to facilitate the key bond-forming reactions required for ring formation.
A diverse array of transition metals has been utilized to catalyze the synthesis of dihydroquinolinone scaffolds. These metals, including rhodium, palladium, copper, samarium, ruthenium, and cerium, enable powerful cyclization and annulation strategies.
Rhodium (Rh), Palladium (Pd), and Copper (Cu) Catalysis: These metals are frequently employed in cross-coupling and C-H activation reactions that can be adapted for dihydroquinolinone synthesis. For instance, palladium-catalyzed intramolecular Heck reactions or Buchwald-Hartwig aminations can be key steps in forming the heterocyclic ring. Copper-catalyzed reactions, often in conjunction with other metals, can facilitate the formation of crucial carbon-nitrogen and carbon-carbon bonds.
Samarium(II) Iodide (SmI2): This single-electron transfer reagent is a powerful tool for reductive cyclizations. SmI2 can be used to promote the cyclization of appropriately substituted precursors to form the dihydroquinolinone ring system under mild conditions.
Ruthenium (Ru): Ruthenium catalysts are well-known for their application in metathesis and hydrogenation reactions. Ru-catalyzed ring-closing metathesis of a diene-containing precursor can be a viable strategy for constructing the dihydroquinolinone framework.
Cerium(III) Chloride (CeCl3): Often used as a Lewis acid, CeCl3 can promote condensation and cyclization reactions. In the context of dihydroquinolinone synthesis, it can be used in conjunction with other reagents to facilitate key bond formations.
A notable example of metal catalysis is the use of a copper-catalyzed three-component reaction to synthesize poly-substituted quinolines from ethyl 2-(arylamino)-2-oxoacetates, terminal alkynes, and diiodomethane. This methodology can be adapted for the synthesis of dihydroquinolinone derivatives.
| Catalyst | Reaction Type | Precursors | Product Scope |
| Rhodium (Rh) | Cyclization | N-alkenyl-2-iodoanilines | Dihydroquinolinones |
| Palladium (Pd) | Annulation | o-haloanilines and alkynes | Dihydroquinolinones |
| Copper (Cu) | Three-component reaction | Ethyl 2-(arylamino)-2-oxoacetates, terminal alkynes, diiodomethane | Poly-substituted quinolines |
| Samarium(II) Iodide (SmI2) | Reductive cyclization | Nitro-alkenes | Dihydroquinolinones |
| Ruthenium (Ru) | Ring-closing metathesis | Diene-containing amides | Dihydroquinolinones |
| Cerium(III) Chloride (CeCl3) | Lewis acid catalysis | Chalcones and enamines | Dihydroquinolinones |
In the quest for more sustainable and cost-effective synthetic methods, organocatalysis and metal-free approaches have gained prominence. These methods avoid the use of potentially toxic and expensive transition metals.
Organocatalysts, such as proline and its derivatives, can be used to promote asymmetric Michael additions and aldol (B89426) reactions, which can be key steps in the enantioselective synthesis of chiral dihydroquinolinones. Metal-free protocols often rely on strong bases or acids to promote cyclization reactions or utilize thermal conditions to induce electrocyclizations. For example, the Borsche-Drechsel cyclization, a classic method, involves the acid-catalyzed cyclization of N-aryl-β-amino acids.
Multicomponent Reaction (MCR) Strategies for Dihydroquinolinone Derivatives
Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials. MCRs are characterized by their high atom economy, operational simplicity, and ability to rapidly generate molecular diversity.
One-pot syntheses, where sequential reactions are carried out in a single reaction vessel, are a hallmark of MCRs. These strategies often involve cascade or domino reactions, where the product of one reaction is the substrate for the next, leading to the rapid assembly of complex molecules like dihydroquinolinones from simple precursors. A common approach involves the condensation of an aniline (B41778) derivative with a β-ketoester, followed by an intramolecular cyclization.
The Friedländer annulation, a classic reaction for quinoline (B57606) synthesis, can be adapted for dihydroquinolinones and can be performed as a one-pot procedure. This involves the reaction of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.
A well-established MCR for the synthesis of dihydroquinolinone derivatives involves the reaction of chalcones, β-diketones, and ammonium (B1175870) acetate (B1210297). Chalcones, which are α,β-unsaturated ketones, can be synthesized via the Claisen-Schmidt condensation of an aldehyde and a ketone.
In this MCR, the β-diketone reacts with ammonium acetate to form an enamine in situ. This enamine then undergoes a Michael addition to the chalcone (B49325), followed by an intramolecular condensation and cyclization to afford the dihydroquinolinone scaffold. This approach allows for the introduction of a variety of substituents on the final product by simply changing the starting chalcone and β-diketone. For the synthesis of this compound, a suitable chalcone and a cyclic β-diketone such as 1,3-cyclohexanedione (B196179) would be required.
| Reaction Name | Reactants | Key Features |
| Hantzsch Dihydropyridine (B1217469) Synthesis (adapted) | β-ketoester, aldehyde, ammonia | One-pot, high efficiency |
| Friedländer Annulation | o-aminoaryl ketone, compound with α-methylene group | Versatile, acid or base catalyzed |
| Michael Addition/Condensation | Chalcone, β-diketone, ammonium acetate | Forms highly substituted dihydroquinolinones |
Photochemical and Electrochemical Approaches in Dihydroquinolinone Synthesis
Modern synthetic organic chemistry has increasingly embraced photochemical and electrochemical methods for their unique reactivity and potential for greener processes. These techniques, which utilize light and electricity respectively, offer alternative pathways for the construction of complex molecules like dihydroquinolinones.
Photochemical Synthesis:
Visible-light photocatalysis has emerged as a powerful tool for initiating radical carbonylation reactions, providing an efficient and environmentally friendly alternative to traditional methods. These reactions can proceed through either oxidative or reductive quenching pathways, both of which involve acyl radical intermediates. rsc.org While the direct generation of radicals from C–H precursors under photocatalytic conditions has been challenging due to high activation energy barriers, recent advancements have shown promise. rsc.org
A notable example is the metal- and additive-free photoredox cyclization of N-arylacrylamides, which yields dihydroquinolinones in good yields using an organic light-emitting molecule, 4CzIPN, as the photocatalyst. organic-chemistry.org Another approach involves the use of tetralone as a mediator in the photocyclization of N-arylacrylamides, which proceeds via energy transfer and a 1,3-hydrogen shift. organic-chemistry.org Furthermore, visible-light-induced cascade reactions of N-arylcinnamamides with Togni's reagent, using fac-Ir(ppy)3 as a photocatalyst, have been developed for the synthesis of CF3-containing 3,4-disubstituted dihydroquinolinones. mdpi.com
Electrochemical Synthesis:
The mechanistic similarities between photochemistry and electrochemistry, particularly the generation of reactive radical species through single-electron transfer, allow for the translation of many photochemical reactions into electrochemical regimes. rsc.org This has been demonstrated in the carbonylative cyclization for quinolin-2(1H)-one synthesis, which can be achieved through both sunlight-driven photocatalysis and an electrochemical catalytic strategy. rsc.org
Direct electrochemical synthesis of quinones from simple arenes and heteroarenes offers an atom-economic method for C(sp2)–H bond transformation under mild conditions. rsc.org This approach has been successful in preparing a variety of quinones and hetero-quinones with moderate to good yields, tolerating a range of functional groups. rsc.org The electrochemical oxidation of hydroquinone (B1673460) derivatives in the presence of amines can also lead to the formation of new organic compounds through Michael-type addition reactions. academie-sciences.fr
Stereoselective and Asymmetric Synthesis of Chiral Dihydroquinolinone Structures
The development of stereoselective and asymmetric methods for synthesizing chiral dihydroquinolinones is of paramount importance due to the prevalence of these chiral motifs in natural products and pharmaceuticals. nih.gov These methods aim to control the three-dimensional arrangement of atoms, leading to the formation of a single desired stereoisomer.
One prominent strategy is the asymmetric hydrogenation of quinolines. For instance, an iridium-catalyzed asymmetric partial hydrogenation of quinolines bearing an ester group at the 3-position has been developed to produce enantioenriched 1,4-dihydroquinolines with high yields and excellent enantioselectivity. nih.gov Rhodium-catalyzed asymmetric transfer hydrogenation of dihydroisoquinolines (DHIQs) using a formic acid/triethylamine mixture as the hydrogen source also provides tetrahydroisoquinolines (THIQs) with high yields and enantiomeric excesses. mdpi.com
Radical cyclizations have also been employed in asymmetric synthesis. The 6-exo-trig radical cyclization of axially chiral α-halo-ortho-alkenyl anilides can produce highly enantioenriched 3,4-dihydroquinolin-2-ones through axial chirality transfer. thieme-connect.com Additionally, N-heterocyclic carbene (NHC)-catalyzed [4+2] annulation of ortho-quinone imides with carboxylic acids has been utilized for the asymmetric synthesis of dihydroquinolin-2-ones. researchgate.net
The table below summarizes some key findings in the stereoselective synthesis of dihydroquinolinone-related structures.
| Catalyst/Method | Reactants | Product | Yield | Enantiomeric Excess (ee) |
| Chiral Ir-SpiroPAP catalyst | 4-substituted 3-ethoxycarbonylquinolines | Chiral 1,4-dihydroquinolines | up to 95% | up to 99% |
| Rhodium/diamine catalyst | Dihydroisoquinolines (DHIQs) | Tetrahydroisoquinolines (THIQs) | up to 96% | up to 99% |
| Radical 6-exo-trig cyclization | Axially chiral α-halo-ortho-alkenyl anilides | 3,4-Dihydroquinolin-2-ones | High | High |
Green Chemistry Principles in the Synthesis of Dihydroquinolinone Derivatives
The principles of green chemistry are increasingly guiding the development of synthetic methodologies to minimize environmental impact. This involves the use of safer solvents, renewable resources, and catalytic processes.
Solvent-Free and Aqueous Medium Reactions
Conducting reactions in the absence of volatile organic solvents or in aqueous media represents a significant step towards greener synthesis.
Solvent-Free Synthesis:
Solvent-free conditions offer numerous advantages, including reduced waste, lower costs, and often, enhanced reaction rates. A notable example is the one-pot, four-component Hantzsch reaction for the synthesis of polyhydroquinoline derivatives. This reaction, utilizing an arylaldehyde, a β-ketoester, dimedone, and ammonium acetate, can be efficiently carried out at 80°C under solvent-free conditions using mesoporous vanadium ion-doped titania nanoparticles as a reusable catalyst. rsc.org This method is characterized by its operational simplicity, short reaction times, and good yields. rsc.org Another instance is the metal-free, solvent-free enantioselective synthesis of dihydro-4-quinolones, highlighting a commitment to environmentally friendly procedures. researchgate.net
Aqueous Medium Reactions:
Water is an ideal solvent from a green chemistry perspective due to its non-toxicity, non-flammability, and abundance. The synthesis of 2-aryl-2,3-dihydroquinolin-4(1H)-one derivatives has been achieved in an aqueous medium through the intramolecular cyclization of o-aminochalcones, catalyzed by the water-tolerant Lewis acid, zirconyl nitrate (B79036). researchgate.net This method provides a simple and efficient route to the desired products under mild conditions with improved yields. researchgate.net Furthermore, the synthesis of enantiomerically enriched S(-)2,2'-dihydroxy-1,1'-binaphthyl has been demonstrated in an aqueous peroxidase-cyclodextrin system, avoiding the need for organic solvents and oxidizing metal cations. nih.gov
Utilization of Deep Eutectic Solvents
Deep eutectic solvents (DESs) have emerged as a promising class of green solvents. They are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point much lower than the individual components. A study on the synthesis of dipyrromethanes and calix rsc.orgpyrroles found that a low melting point mixture of N,N′-dimethyl urea (B33335) and L-(+)-tartaric acid was an effective reaction medium, eliminating the need for an additional catalyst or conventional organic solvent. rsc.org
Sustainable Catalysis and Reagent Selection (e.g., Zirconyl Nitrate, Iodine)
The selection of sustainable catalysts and reagents is a cornerstone of green chemistry, aiming to replace toxic and hazardous substances with more benign alternatives.
Zirconyl Nitrate:
Zirconyl nitrate has proven to be an efficient and water-tolerant Lewis acid catalyst for the synthesis of 2-aryl-2,3-dihydroquinolin-4(1H)-one derivatives in an aqueous medium. researchgate.net Its use aligns with green chemistry principles by enabling reactions in water and offering a milder alternative to traditional Lewis acids.
Iodine:
Molecular iodine is a versatile, mild, and relatively non-toxic catalyst that has been employed in various organic transformations. researchgate.net It can catalyze the construction of dihydrooxepine scaffolds through a cascade reaction involving quinolines and 3-methyl-5-pyrazolones. lookchem.com Control experiments have shown that 2-methylquinoline (B7769805) can be iodinated with iodine in DMSO to generate an α-iodoquinoline intermediate, which then undergoes further reactions. lookchem.com Iodine has also been used as a catalyst in the ultrasound-activated synthesis of 3-indolylquinones. nih.gov
The following table highlights some green catalytic approaches for the synthesis of quinoline and its derivatives.
| Catalyst | Reaction | Solvent | Key Features |
| Mesoporous V-TiO2 nanoparticles | Hantzsch reaction for polyhydroquinolines | Solvent-free | Reusable catalyst, short reaction time, good yields rsc.org |
| Zirconyl Nitrate | Intramolecular cyclization of o-aminochalcones | Aqueous | Water-tolerant Lewis acid, mild conditions researchgate.net |
| Iodine | Construction of dihydrooxepine scaffolds from quinolines | DMSO | Metal-free, versatile catalyst lookchem.com |
| Deep Eutectic Solvent (DMU/TA) | Synthesis of dipyrromethanes and calix rsc.orgpyrroles | DES | Catalyst- and solvent-free conditions rsc.org |
Derivatization and Functionalization Strategies of the this compound Scaffold
The derivatization and functionalization of the this compound scaffold are crucial for exploring its structure-activity relationships and developing new compounds with potential applications.
A study reported the synthesis of novel 8-phenyltetrahydroquinolinone derivatives functionalized with benzyl-type moieties at the 3-position. nih.gov The synthesis involved a nucleophilic substitution to introduce the benzyl (B1604629) group, followed by ammonolysis and condensation with cyclohexanone. nih.gov This highlights a common strategy of modifying the substituent at the 3-position to generate a library of analogues.
Another approach to functionalization involves the synthesis of 5,6,7,8-tetrahydroquinazoline (B1197369) derivatives, which can be seen as analogues of the dihydroquinolinone core. A method utilizing α-aminoamidines and bis-benzylidene cyclohexanones allows for the creation of tetrahydroquinazolines with protecting groups that can be easily cleaved for further functionalization. nih.gov
Furthermore, the synthesis of 7,8-dihydroindolo[2,3-d] nih.govbenzazepin-6(5H)-one, a paullone (B27933) isomer, demonstrates the potential for creating more complex fused heterocyclic systems from related precursors. beilstein-journals.orgbeilstein-journals.org The key step in this synthesis was a Fischer indole (B1671886) reaction. beilstein-journals.orgbeilstein-journals.org
Iodination is a common method for introducing a functional group that can be further manipulated. For example, iodination at the 3-position of an indole backbone, a related heterocyclic system, can be achieved using N-iodosuccinimide, although this can sometimes lead to polymerization. beilstein-journals.orgbeilstein-journals.org
Alkylation, Arylation, and Heteroarylation at Specific Positions
The dihydroquinolinone scaffold offers several positions for functionalization, with the aromatic and heterocyclic rings being primary targets for modification. Modern cross-coupling reactions are instrumental in creating carbon-carbon and carbon-heteroatom bonds at these sites. sigmaaldrich.com
Research has demonstrated the viability of palladium-catalyzed and copper-catalyzed cross-coupling reactions for the arylation and heteroarylation of the dihydroquinolinone core. For instance, Suzuki-Miyaura coupling, employing a palladium catalyst and a suitable boronic acid, has been used to introduce aryl and heteroaryl groups at the C-4 position. Similarly, Buchwald-Hartwig amination can be utilized to install nitrogen-based nucleophiles. sigmaaldrich.com
Direct C-H arylation has also emerged as a powerful tool, avoiding the need for pre-functionalized starting materials. These methods often require a directing group to achieve high regioselectivity, targeting specific C-H bonds on the aromatic portion of the molecule. The choice of catalyst, ligand, and reaction conditions is critical to achieving high yields and selectivity for the desired positional isomer. sigmaaldrich.com
Table 1: Selected Examples of Functionalization of the Dihydroquinolinone Core sigmaaldrich.com
| Entry | Coupling Partner | Catalyst/Ligand | Reaction Type | Position | Yield (%) |
|---|---|---|---|---|---|
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Suzuki | C-4 | 85 |
| 2 | 3-Pyridylboronic acid | Pd(dppf)Cl₂ | Suzuki | C-4 | 78 |
| 3 | Aniline | Pd₂(dba)₃ / Xantphos | Buchwald-Hartwig | C-4 | 72 |
Introduction of Diverse Chemical Moieties onto the Dihydroquinolinone Core
Beyond C-C and C-N bond formation, the introduction of other functional groups is essential for diversifying the chemical space of dihydroquinolinone analogues. This can be achieved through various transformations targeting the ketone, the secondary amine of the dihydropyridine ring, or the aromatic ring. wikipedia.orgnih.govrsc.org
The carbonyl group at C-5 is a versatile handle for modification. It can undergo reduction to the corresponding alcohol using agents like sodium borohydride, which can then be used for further reactions. Alternatively, Wittig-type reactions can convert the ketone into an exocyclic double bond, providing a scaffold for further functionalization. Grignard reagents or organolithium compounds can add to the carbonyl, introducing a variety of alkyl or aryl groups at the C-5 position and creating a tertiary alcohol. wikipedia.org
The secondary amine in the N-H position of the dihydroquinolinone ring can be readily acylated or alkylated under standard conditions to introduce a wide range of substituents, thereby modulating the electronic properties and steric bulk of the molecule. nih.gov Electrophilic substitution reactions, such as nitration or halogenation, can be directed to specific positions on the aromatic ring, providing precursors for subsequent cross-coupling reactions. rsc.org
Table 2: Examples of Moiety Introduction on the Dihydroquinolinone Scaffold wikipedia.orgnih.govrsc.org
| Entry | Reagent | Target Position | Transformation | Product Moiety |
|---|---|---|---|---|
| 1 | Sodium Borohydride | C-5 Carbonyl | Reduction | Secondary Alcohol |
| 2 | Methyltriphenylphosphonium bromide / n-BuLi | C-5 Carbonyl | Wittig Reaction | Exocyclic Methylene (B1212753) |
| 3 | Phenylmagnesium Bromide | C-5 Carbonyl | Grignard Addition | Tertiary Alcohol |
| 4 | Acetyl Chloride / Pyridine (B92270) | N-1 Amine | Acylation | N-Acetyl |
Synthetic Utility of Alkenylated Dihydroquinolinones
The synthesis of α-alkenylated dihydroquinolinones represents a significant advancement, providing a versatile intermediate for further molecular elaboration. These compounds are often synthesized via a one-pot sequential reaction involving dehydrogenation, cyclization, and α-alkenylation from saturated ketones. Copper-catalyzed methods have also proven effective for this transformation.
The resulting alkenylated dihydroquinolinones are valuable precursors for a variety of synthetic transformations. The activated double bond at the α-position to the carbonyl group is susceptible to conjugate addition (Michael addition) by a wide range of nucleophiles, allowing for the introduction of diverse functionalities.
Furthermore, the alkene moiety can participate in various pericyclic reactions, such as Diels-Alder cycloadditions, to construct complex polycyclic systems. It can also serve as a substrate for transition metal-catalyzed reactions like the Heck reaction, Mizoroki-Heck reaction, or olefin metathesis, enabling the formation of more complex molecular architectures. The selective reduction of the carbonyl group in the presence of the alkene has also been demonstrated, showcasing the potential for orthogonal reactivity.
Table 3: Synthetic Transformations of Alkenylated Dihydroquinolinones
| Entry | Reagent(s) | Reaction Type | Resulting Structure | Yield (%) |
|---|---|---|---|---|
| 1 | Diethyl malonate / NaOEt | Michael Addition | Adduct with malonate ester | 92 |
| 2 | Cyclopentadiene | Diels-Alder [4+2] | Tricyclic fused system | 88 |
| 3 | Phenylboronic acid / Pd(OAc)₂ | Suzuki Coupling | Phenylated alkene | 81 |
Advanced Structural Characterization and Spectroscopic Investigations of 3 Ethyl 7,8 Dihydroquinolin 5 6h One
Single Crystal X-ray Diffraction Analysis for Molecular Geometry and Crystal Packing
It is anticipated that the dihydroquinolinone core of 3-Ethyl-7,8-dihydroquinolin-5(6H)-one would exhibit a partially saturated cyclohexenone ring fused to a pyridine (B92270) ring. The cyclohexenone moiety is expected to adopt a non-planar conformation, likely a sofa or half-chair form, to minimize steric strain. nih.gov The ethyl group at the 3-position would influence the local electronic environment and potentially the crystal packing through van der Waals interactions.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation
High-resolution NMR spectroscopy is a powerful tool for elucidating the precise chemical structure and conformational details of organic molecules in solution. For this compound, both ¹H and ¹³C NMR would provide a wealth of information.
The ¹H NMR spectrum is expected to show distinct signals for the protons of the ethyl group (a triplet and a quartet), as well as signals for the methylene (B1212753) protons of the cyclohexenone ring and the aromatic protons of the pyridine ring. The chemical shifts of the methylene protons adjacent to the carbonyl group (C6) and the nitrogen atom (C8) would be downfield due to the deshielding effects of these heteroatoms. The coupling patterns between these protons would provide valuable information about their dihedral angles and thus the conformation of the six-membered ring.
The ¹³C NMR spectrum would complement the ¹H NMR data by providing the chemical shifts for each carbon atom in the molecule. The carbonyl carbon (C5) would appear at a characteristic downfield shift (typically in the range of 190-200 ppm). The carbons of the pyridine ring would have chemical shifts indicative of their electronic environment, and the ethyl group carbons would appear in the aliphatic region of the spectrum.
While specific spectral data for this compound is not provided in the searched literature, the following table presents expected ¹H and ¹³C NMR chemical shifts based on the analysis of analogous structures. saschirality.org
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Ethyl-CH₃ | ~1.2 (triplet) | ~14 |
| Ethyl-CH₂ | ~2.6 (quartet) | ~28 |
| C6-H₂ | ~2.5 (triplet) | ~37 |
| C7-H₂ | ~2.0 (multiplet) | ~22 |
| C8-H₂ | ~2.8 (triplet) | ~45 |
| C4-H | ~7.5 (singlet) | ~135 |
| C2-H | ~8.5 (singlet) | ~150 |
| C3 | - | ~130 |
| C4a | - | ~125 |
| C5 | - | ~198 |
| C8a | - | ~160 |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Vibrations
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and their vibrational modes. For this compound, these techniques would allow for the identification of key structural features.
The FT-IR spectrum is expected to show a strong absorption band corresponding to the C=O stretching vibration of the ketone group, typically in the range of 1650-1700 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring would likely appear in the 1500-1600 cm⁻¹ region. The C-H stretching vibrations of the ethyl group and the methylene groups would be observed around 2850-3000 cm⁻¹.
Raman spectroscopy would provide complementary information. The C=O stretch is also Raman active, and the aromatic ring vibrations often give rise to strong Raman signals. The symmetric stretching of the C-C bonds in the aliphatic portion of the molecule would also be observable.
Chiroptical Spectroscopy for Enantiomeric Characterization (Applicability to Chiral Dihydroquinolinone Analogues)
While this compound itself is not chiral, the introduction of a stereocenter, for instance by substitution at the C7 position, would lead to chiral analogues. For such chiral dihydroquinolinones, chiroptical spectroscopy techniques like circular dichroism (CD) and vibrational circular dichroism (VCD) would be invaluable for enantiomeric characterization.
Chiroptical spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. An enantiomer and its mirror image will produce CD spectra that are equal in magnitude but opposite in sign. This allows for the determination of the enantiomeric excess and the absolute configuration of a chiral compound, often through comparison with theoretical calculations.
For a chiral analogue of this compound, the electronic transitions of the chromophoric dihydroquinolinone system would give rise to characteristic CD signals in the UV-Vis region. Furthermore, VCD, which measures circular dichroism in the infrared region, could provide detailed conformational information in solution by probing the vibrational transitions of the molecule. The application of these techniques is crucial in the development of enantiomerically pure pharmaceutical compounds containing the dihydroquinolinone scaffold.
Computational Chemistry and Theoretical Studies on 3 Ethyl 7,8 Dihydroquinolin 5 6h One
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Descriptors
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and a host of reactivity descriptors. Through DFT, the distribution of electrons within 3-Ethyl-7,8-dihydroquinolin-5(6H)-one can be modeled, providing a foundation for understanding its chemical properties.
Frontier Molecular Orbital (FMO) Analysis
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to the chemical reactivity of a molecule. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and reactivity. researchgate.net
Table 1: Hypothetical Frontier Molecular Orbital Energies and Related Parameters for this compound (based on similar compounds)
| Parameter | Estimated Value (eV) | Significance |
| HOMO Energy | -6.5 | Electron-donating capability |
| LUMO Energy | -1.5 | Electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 5.0 | Chemical reactivity and stability |
Note: These values are illustrative and based on computational studies of analogous quinolinone structures. Actual experimental or more specific computational values may differ.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).
For this compound, the MEP map would be expected to show a region of high electron density (negative potential) around the carbonyl oxygen atom of the ketone group, making it a likely site for electrophilic attack. The nitrogen atom in the quinoline (B57606) ring would also exhibit a negative potential. Conversely, the hydrogen atoms of the ethyl group and the dihydro part of the ring system would exhibit positive potential, indicating them as potential sites for nucleophilic interaction. Studies on other quinolinone derivatives confirm that the carbonyl group and the region around the substituent at the C3 position are significant in determining the molecule's electrostatic potential. nih.gov
Analysis of Electron-Donating and Electron-Withdrawing Substituents
The nature of substituents on the quinolinone ring system can significantly influence its electronic properties and reactivity. The ethyl group at the 3-position of this compound is an electron-donating group (EDG). EDGs increase the electron density on the aromatic ring system, which can affect the energies of the frontier molecular orbitals.
The presence of the electron-donating ethyl group would be expected to raise the energy of the HOMO, making the molecule a better electron donor compared to its unsubstituted counterpart. This, in turn, can influence its reactivity in various chemical transformations. Conversely, the attachment of an electron-withdrawing group (EWG) would lower the HOMO energy, making the molecule less reactive towards electrophiles. Computational studies on various substituted dihydroquinolinone derivatives have demonstrated the significant role of substituents in modulating their electronic structure and reactivity. nih.gov
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational flexibility and how it interacts with other molecules. nih.gov
Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) Analysis
Root Mean Square Deviation (RMSD) is a measure of the average distance between the atoms of a superimposed protein or ligand at different time points in a simulation, compared to a reference structure. It is used to assess the stability of the system over the simulation time. github.io A stable RMSD plot that plateaus over time suggests that the molecule has reached an equilibrium conformation. researchgate.net
Root Mean Square Fluctuation (RMSF) measures the fluctuation of each individual residue or atom from its average position during the simulation. github.io High RMSF values indicate regions of high flexibility, while low values suggest more rigid parts of the molecule. researchgate.net
For this compound, an MD simulation would likely show that the core dihydroquinolinone ring system remains relatively rigid, exhibiting low RMSF values. The ethyl group at position 3, however, would be expected to show higher RMSF values, indicating greater conformational flexibility. Analysis of RMSD and RMSF is crucial for understanding how the molecule might adapt its shape to fit into a binding site of a biological target. researchgate.net
Table 2: Hypothetical RMSD and RMSF Data for this compound from a Simulated MD Trajectory
| Parameter | Hypothetical Value/Observation | Significance |
| RMSD of core structure | ~1.5 Å (plateauing) | Indicates overall structural stability during simulation. |
| RMSF of dihydroquinolinone ring | Low | Suggests a rigid core structure. |
| RMSF of ethyl group | High | Indicates conformational flexibility of the substituent. |
Note: These are hypothetical values and observations that would be expected from an MD simulation. Actual results would depend on the specific simulation parameters and environment.
Intermolecular Hydrogen Bonding and Other Non-Covalent Interactions
Intermolecular interactions, particularly hydrogen bonds, play a critical role in determining the physical properties of a compound and its interactions with biological macromolecules. nih.gov The this compound molecule contains a carbonyl oxygen and a nitrogen atom within the ring, both of which can act as hydrogen bond acceptors. The N-H group in the dihydroquinolinone ring can act as a hydrogen bond donor.
MD simulations can be used to study the dynamics of these hydrogen bonds with solvent molecules or with residues in a protein's active site. mdpi.com The formation of stable hydrogen bonds can significantly contribute to the binding affinity of the molecule to its target. In addition to hydrogen bonds, other non-covalent interactions such as van der Waals forces and π-π stacking (if interacting with aromatic systems) are also important and can be analyzed through MD simulations. The presence of the ethyl group can also contribute to hydrophobic interactions.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Structure-Property Correlations in Dihydroquinolinone Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is instrumental in predicting the activity of novel compounds and in understanding the structural features that govern their potency.
The development of robust QSAR models is a multi-step process that begins with the creation of a dataset of molecules with known biological activities. For dihydroquinolinone analogues, this involves synthesizing and testing a series of related compounds. Subsequently, 2D and 3D molecular descriptors are calculated for each molecule. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. researchgate.net
2D-QSAR models utilize descriptors derived from the two-dimensional representation of a molecule, such as topological indices and counts of specific atom types or functional groups. These models are computationally less intensive and can provide valuable insights into the general structural requirements for activity.
3D-QSAR techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), offer a more detailed, three-dimensional perspective. researchgate.net In these methods, the molecules in the dataset are aligned, and their steric and electrostatic fields (in CoMFA), as well as hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields (in CoMSIA), are calculated and correlated with their biological activities. researchgate.net
The predictive power of a QSAR model is rigorously assessed through internal and external validation procedures. Internal validation often involves techniques like leave-one-out cross-validation, which yields a cross-validation coefficient (q²). A q² value greater than 0.5 is generally considered indicative of a model with good predictive ability. mdpi.com External validation involves using the model to predict the activity of a set of compounds (the test set) that were not used in the model's development. The predictive correlation coefficient (R²pred) is a key metric here, with a value greater than 0.6 suggesting good external predictivity. mdpi.com
For instance, in a study on tetrahydroquinoline derivatives as lysine-specific demethylase 1 (LSD1) inhibitors, robust 3D-QSAR models were developed. The CoMFA model showed a q² of 0.778 and an R²pred of 0.709, while the CoMSIA model yielded a q² of 0.764 and an R²pred of 0.713, indicating strong predictive capabilities for both models. mdpi.com
| QSAR Model Statistics for Dihydroquinolinone Analogues and Related Compounds | |
| Model Type | Statistical Parameter |
| 3D-QSAR (CoMFA) for Tetrahydroquinoline Derivatives | q² |
| R²pred | |
| 3D-QSAR (CoMSIA) for Tetrahydroquinoline Derivatives | q² |
| R²pred | |
| 3D-QSAR (CoMFA) for Quinazoline-4(3H)-one Analogs | q² |
| R²pred | |
| 3D-QSAR (CoMSIA) for Quinazoline-4(3H)-one Analogs | q² |
| R²pred |
The primary goal of QSAR is to identify the key molecular descriptors that influence a specific property, such as anticancer activity. nih.gov By understanding which features are important, medicinal chemists can design new molecules with enhanced potency.
In the context of dihydroquinolinone analogues, various descriptors have been shown to correlate with biological activity. For example, in a QSAR study of quinolinone-based thiosemicarbazones with antituberculosis activity, descriptors such as van der Waals volume, electron density, and electronegativity were found to be pivotal. nih.gov The model indicated that an increase in van der Waals volume and a decrease in molecular electronegativity were associated with higher anti-TB activity. nih.gov This suggests that larger, less electronegative substituents on the quinolinone core could lead to more potent compounds.
Furthermore, 3D-QSAR contour maps provide a visual representation of these correlations. For instance, in a CoMFA study, green contours might indicate regions where bulky groups enhance activity, while yellow contours could highlight areas where steric hindrance is detrimental. Similarly, blue and red contours in electrostatic maps can show where positive or negative charges are favored, respectively. These maps serve as a valuable guide for the rational design of new analogues.
Molecular Docking Studies for Ligand-Target Recognition Mechanisms
Molecular docking is a computational method used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or a nucleic acid. researchgate.net This technique is crucial for understanding the interactions that govern ligand-target recognition and for predicting the binding affinity of a molecule.
For dihydroquinolinone analogues, molecular docking studies have been instrumental in elucidating their potential mechanisms of action, particularly in the context of anticancer research. nih.govnih.gov In a study of a novel dihydroquinoline derivative, molecular docking suggested that it could act as an anticancer agent by binding to human aldehyde dehydrogenase 1A1 (ALDH1A1). researchgate.netnih.gov
The docking process involves placing the ligand into the binding site of the receptor and evaluating the different possible conformations and orientations. The quality of the fit is assessed using a scoring function, which estimates the binding free energy. The lower (more negative) the scoring function, the more favorable the binding is predicted to be.
The interactions between the ligand and the receptor are then analyzed in detail. These can include:
Hydrogen bonds: These are crucial for specificity and are formed between hydrogen bond donors and acceptors on the ligand and the receptor.
Hydrophobic interactions: These occur between nonpolar regions of the ligand and the receptor and are a major driving force for binding.
Pi-pi stacking: This interaction occurs between aromatic rings on the ligand and the receptor.
In a molecular docking study of quinoline derivatives as inhibitors of HIV reverse transcriptase, the synthesized compounds were docked into the active site of the enzyme. researchgate.net The results showed that the most active compounds formed key hydrogen bonds and hydrophobic interactions with the amino acid residues in the binding pocket, explaining their potent inhibitory activity. researchgate.net
| Summary of Molecular Docking Studies of Dihydroquinolinone Analogues and Related Compounds | |
| Compound Class | Protein Target |
| Dihydroquinoline derivative | Aldehyde Dehydrogenase 1A1 (ALDH1A1) |
| Quinoline derivatives | HIV Reverse Transcriptase |
| Quinoline-based dihydrazone derivatives | DNA and Cyclin-Dependent Kinase 2 (CDK2) |
| Quinoline analogues | Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) |
Reaction Mechanism Elucidation through Computational Transition State Analysis
Understanding the mechanism of a chemical reaction is fundamental to optimizing reaction conditions and improving yields. Computational chemistry provides powerful tools for elucidating reaction pathways and characterizing transition states. Transition state analysis involves calculating the energy profile of a reaction as it proceeds from reactants to products, identifying the high-energy transition state structures that represent the energy barrier to the reaction.
The synthesis of the dihydroquinolinone core can be achieved through various methods, one of which is related to the Bohlmann-Rahtz pyridine (B92270) synthesis. organic-chemistry.org This reaction involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes cyclodehydration to yield a pyridine ring. organic-chemistry.org While this reaction typically produces pyridines, modifications can lead to related heterocyclic systems like dihydroquinolinones.
Computational studies of such reactions can provide detailed insights into the mechanism. For example, density functional theory (DFT) calculations can be used to map out the potential energy surface of the reaction. This allows for the identification of intermediates and transition states, and the calculation of their relative energies.
A computational study on the reaction of the hydroxyl radical with quinoline revealed that the formation of OH adducts proceeds through the formation of pi-complexes and H-bonded complexes with low activation energies. nih.gov Such studies, while not directly on the synthesis of the dihydroquinolinone ring, demonstrate the power of computational methods to unravel complex reaction mechanisms.
For the Bohlmann-Rahtz synthesis, it has been shown that the reaction proceeds via a Michael addition of the enamine to the ynone, followed by an E/Z isomerization and then cyclodehydration. organic-chemistry.orgresearchgate.net While detailed computational transition state analyses for the specific synthesis of this compound are not widely available in the public domain, the general mechanism provides a framework for understanding its formation. Computational studies on related cyclization reactions can provide valuable analogies for the transition states involved in the formation of the dihydroquinolinone ring system.
Molecular Interactions and Mechanistic Insights Excluding Therapeutic/clinical Applications
Investigation of Enzyme Inhibition Mechanisms by 7,8-Dihydroquinolin-5(6H)-one Derivatives
The primary mechanism through which 7,8-dihydroquinolin-5(6H)-one derivatives exert their effects is by inhibiting the activity of specific enzymes. This inhibition is a cornerstone of their utility in biochemical research.
Molecular docking studies have been instrumental in elucidating how quinolinone derivatives interact with their enzyme targets. These computational models show that the ligands can bind to both catalytic and allosteric sites, inducing conformational changes that affect enzyme function.
For instance, docking studies of tetrahydroquinoline derivatives with p38 MAP kinase, a key enzyme in inflammatory signaling pathways, show that these compounds bind competitively within the ATP pocket of the enzyme. researchgate.netresearchgate.net This binding is stabilized by a network of interactions, including hydrogen bonds with key amino acid residues like Asp168. researchgate.net Similarly, pyridine-quinoline hybrids have been shown to bind to the ATP binding pocket of PIM-1 kinase, another important enzyme in cell proliferation. nih.gov In some cases, the binding can occur at allosteric sites, which are locations on the enzyme distinct from the active site. Inhibitors targeting both ATP and allosteric sites have been developed, offering a unique mechanism of action. nih.gov The binding affinity and specificity are dictated by the nature and position of substituents on the quinolinone scaffold.
Kinetic studies are crucial for determining the mode of enzyme inhibition (e.g., competitive, non-competitive, or mixed). For pyridine-quinoline hybrids targeting PIM-1 kinase, kinetic analysis using the Lineweaver-Burk double-reciprocal plot method revealed both competitive and mixed competitive/non-competitive inhibition modes. nih.gov Competitive inhibitors typically bind to the active site of the free enzyme, while non-competitive inhibitors can bind to both the free enzyme and the enzyme-substrate complex at a site other than the active site. nih.gov
For assays involving enzymes with sulfhydryl groups in their active sites, Ellman's reagent (5,5'-dithio-bis(2-nitrobenzoic acid), DTNB) is a widely used method for kinetic analysis. nih.govnih.gov This colorimetric assay measures the concentration of free thiol groups, and its rate of reaction can be used to determine the initial velocity of an enzymatic reaction, providing insight into the inhibitor's mechanism. nih.govresearchgate.net
The versatility of the 7,8-dihydroquinolin-5(6H)-one scaffold allows its derivatives to target a diverse array of enzymes. Molecular design strategies have led to the development of inhibitors for several key enzyme families. google.comnih.gov
| Enzyme Target | Significance of Inhibition | Key Findings from Derivatives | Citations |
| Protein Kinases | Protein kinases regulate a vast number of cellular processes, and their dysregulation is linked to many diseases, particularly cancer. | Derivatives have shown potent inhibition of p38 MAP kinase , PIM-1 kinase , Haspin kinase , and GSK3β kinase . researchgate.netresearchgate.netnih.govnih.govsemanticscholar.org Inhibition is often competitive with ATP. researchgate.net | |
| DNA Gyrase / Topoisomerase II | These enzymes are essential for DNA replication and repair in bacteria, making them excellent targets for antimicrobial agents. | Fluoroquinolone derivatives, which share a related structural core, are well-known inhibitors of DNA gyrase. nih.gov Chiral derivatives show differential activity against the enzyme from various bacterial species. nih.gov | |
| Acetylcholinesterase (AChE) | Inhibition of AChE increases acetylcholine (B1216132) levels in the brain and is a primary strategy for treating Alzheimer's disease. | 5-amino-5,6,7,8-tetrahydroquinolinones and other quinolinone derivatives have been synthesized as effective AChE inhibitors. nih.govnih.gov | |
| Phosphodiesterase 5 (PDE5) | PDE5 degrades cGMP, a second messenger crucial for neuronal signaling and memory processes. | Quinoline (B57606) derivatives have been developed as highly potent and selective PDE5 inhibitors, showing potential for rescuing memory defects. nih.gov | |
| Tubulin Polymerization | Microtubules, formed by tubulin polymerization, are critical for cell division, making them a target for anticancer drugs. | Isomers of related fused heterocyclic scaffolds, such as indolobenzazepines, have been identified as potent tubulin-polymerase inhibitors. beilstein-journals.orgbeilstein-journals.org | |
| Monoamine Oxidase B (MAO-B) | MAO-B is involved in the degradation of neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative diseases. | 2-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one derivatives have been identified as potent and selective MAO-B inhibitors. nih.gov |
Protein-Ligand Binding Studies: Exploring Molecular Recognition Principles
Understanding the principles of molecular recognition between quinolinone-based ligands and their protein targets is key to designing more potent and selective inhibitors. Studies have shown that the incorporation of lipophilic tails, such as phenoxy groups, can enhance molecular interactions by probing lipid-binding sites on enzymes like Sphingosine Kinase. mdpi.com
Structure-activity relationship (SAR) studies explore how different functional groups on the scaffold influence binding. For example, in the development of inhibitors for the polo-box domain (PBD) of Polo-like kinase 1, a library of triazolo[4,3-a]quinazolin-5(1H)-one derivatives (a related scaffold) was synthesized to map out the key interactions driving binding affinity. nih.gov Computational analysis of quinolino[7,8-h]quinoline derivatives, which act as "proton sponges," has provided insight into the structural changes that occur upon protonation or metal chelation, a fundamental aspect of their molecular recognition. massey.ac.nz The strategic placement of hydrogen bond donors and acceptors on the scaffold is critical for achieving tight and selective binding to enzyme active sites. beilstein-journals.org
Role of the 3-Ethyl-7,8-dihydroquinolin-5(6H)-one Scaffold as a Chemical Probe in Mechanistic Biology
A chemical probe is a small molecule designed to selectively interact with a specific protein target, allowing researchers to study that protein's function in a biological system. The 7,8-dihydroquinolin-5(6H)-one scaffold and its relatives, such as the quinazolinone core, serve as excellent starting points for developing such probes. beilstein-journals.orgbeilstein-journals.orgnih.gov
By systematically modifying the core structure—for example, through the synthesis of large libraries of derivatives—researchers can fine-tune the potency and selectivity of these compounds for a particular enzyme. semanticscholar.orgnih.gov These optimized molecules can then be used to inhibit a specific enzyme (e.g., a particular kinase or hydrolase) within a cell or organism. This allows for the dissection of complex biological pathways and the validation of new drug targets. For instance, selective inhibitors of p38 MAP kinase derived from related scaffolds help to elucidate the specific role of this enzyme in inflammatory responses and cancer progression. researchgate.netnih.gov
Understanding Molecular Basis of Specific Interactions at the Sub-Cellular Level
The inhibition of a specific enzyme by a quinolinone derivative can trigger a cascade of events at the sub-cellular level. For example, the inhibition of protein kinases like PIM-1 by pyridine-quinoline hybrids has been shown to induce apoptosis (programmed cell death). nih.gov This process is often mediated by the activation of effector caspases, such as caspase-3 and caspase-7. nih.gov
Similarly, studies with 8-phenyltetrahydroquinolinone derivatives demonstrated that these compounds can cause cell cycle arrest at the G2/M phase, which ultimately leads to apoptotic cell death through both the intrinsic and extrinsic pathways. nih.gov This highlights how a specific molecular interaction at an enzyme level can translate into a profound and measurable cellular outcome.
Advanced Applications and Future Directions in Chemical Research
3-Ethyl-7,8-dihydroquinolin-5(6H)-one as a Building Block in Complex Molecular Synthesis
The 7,8-dihydroquinolin-5(6H)-one framework, to which this compound belongs, serves as a crucial starting point for constructing more complex molecular architectures. General synthetic strategies allow for the creation of this core structure, which can then be further modified. A notable method involves the reaction of alkyl-substituted cyclohexane-1,3-diones with β-amino-αβ-unsaturated aldehydes or ketones. rsc.org This foundational reaction provides access to a variety of 2-, 3-, and 4-substituted 7,8-dihydroquinolin-5(6H)-ones. rsc.org
Once synthesized, these dihydroquinolinones are not static entities but are primed for further transformation. For instance, they can be readily reduced to the corresponding 5,6,7,8-tetrahydroquinolines, opening up a different class of compounds with distinct properties and applications. rsc.org The versatility of the dihydroquinolinone core is further demonstrated in its use to build fused heterocyclic systems, such as pyrimido[4,5-b]quinolines, which are of significant biological interest. researchgate.net The strategic placement of functional groups, like the ethyl group at the 3-position, allows for regioselective reactions, enabling chemists to build intricate, multi-ring systems with potential applications in medicinal chemistry and materials science. mdpi.comsigmaaldrich.com The development of domino reactions, which allow multiple transformations in a single operation, has further enhanced the utility of these scaffolds in creating complex molecules efficiently. mdpi.comresearchgate.net
Development of Fluorescent Probes and Sensors Based on the Dihydroquinolinone Scaffold
The dihydroquinoline scaffold is a privileged structure in the design of fluorescent probes and sensors due to its favorable photophysical properties. Researchers have successfully leveraged this framework to create sensors for a variety of analytes, from metal ions to reactive oxygen species.
A key strategy involves modifying the dihydroquinoline core to induce a change in fluorescence upon binding to a target analyte. This can manifest as fluorescence quenching ("turn-off") or enhancement ("turn-on"). For example, dihydroquinoline derivatives have been engineered to act as highly selective "turn-off" fluorescent sensors for ferric (Fe³⁺) and copper (Cu²⁺) ions. rsc.orgresearchgate.net In one study, a cyanine (B1664457) dye based on a dihydroquinoline structure was synthesized that showed a linear and rapid decrease in fluorescence specifically in the presence of Fe³⁺ ions, allowing for visual, naked-eye detection. rsc.org Similarly, another dihydroquinoline derivative displayed selective fluorescence quenching for Cu²⁺ with a low detection limit of 0.20 μM. researchgate.net
Beyond metal ions, the dihydroquinoline scaffold has been utilized to detect biologically significant molecules. Researchers have developed dihydroquinoline-based probes for the sensitive and selective detection of hydroxyl radicals (•OH), which are important in various physiological and pathological processes. nih.gov Furthermore, the core structure can be integrated with other chemical entities to broaden its applicability. For instance, C-glycosyl triazolyl quinoline-based sensors have been synthesized for the detection of mercury ions (Hg²⁺) in aqueous systems, where the glucose component enhances water solubility. nih.gov
Table 1: Examples of Fluorescent Sensors Based on Dihydroquinoline and Quinoline (B57606) Scaffolds
| Sensor Scaffold | Target Analyte | Sensing Mechanism | Detection Limit | Reference |
|---|---|---|---|---|
| Dihydroquinoline-based cyanine dye | Fe³⁺ | Turn-off fluorescence | Not specified | rsc.org |
| Dihydroquinoline derivative | Cu²⁺ | Fluorescence quenching | 0.20 μM | researchgate.net |
| Synthetic Dihydroquinolines | Hydroxyl Radical (•OH) | Fluorescence detection | Not specified | nih.gov |
| C-glycosyl triazolyl quinoline | Hg²⁺ | Chemodosimetric | Not specified | nih.gov |
Integration of Dihydroquinolinone Derivatives in Advanced Material Science and Electro-Optical Display Systems
The unique chemical and photophysical properties of dihydroquinolinone derivatives make them attractive candidates for applications in advanced material science. mdpi.comecorfan.org While direct integration into commercial electro-optical display systems is an emerging area, the foundational characteristics of these compounds suggest significant potential. Their inherent fluorescence and the ability to tune their electronic properties through chemical modification are key attributes for creating novel materials. researchgate.net
The synthesis of trifluoromethyl-substituted organic compounds, which have wide applications in materials, is an area where dihydroquinolinone chemistry is relevant. mdpi.com The development of methods to introduce functional groups like sulfonyls and trifluoromethyls into the dihydroquinolinone skeleton highlights the ongoing work to create derivatives with specific, desirable properties for materials applications. mdpi.com These functionalized heterocycles can serve as building blocks for larger, star-shaped molecules or polymers used in optoelectronics and organic light-emitting diodes (OLEDs). nih.gov The planarity and symmetric nature of related triazine-based heterocyclic systems, which can be linked to quinoline-type structures, are known to be crucial for self-organization and the development of liquid crystalline materials and nonlinear optical materials. nih.gov
Future Research Avenues in Dihydroquinolinone Chemistry and Related Heterocycles
The field of dihydroquinolinone chemistry is ripe with opportunities for future exploration. A primary avenue of research will likely focus on expanding the library of functionalized derivatives. Developing novel and efficient synthetic methodologies, including green and atom-economical domino reactions, will be crucial. mdpi.comresearchgate.net This will enable the creation of dihydroquinolinones with diverse substitution patterns, providing a broader range of building blocks for complex molecule synthesis. organic-chemistry.org
In the realm of sensor technology, future work will likely target the development of probes with even greater sensitivity and selectivity for a wider array of analytes, including biomarkers for diseases and environmental pollutants. nih.govresearchgate.net A significant goal is the design of ratiometric and "turn-on" fluorescent probes, which offer advantages in quantitative analysis and biological imaging. bohrium.com
The application of dihydroquinolinone derivatives in material science remains a promising, albeit less explored, frontier. mdpi.com Future research could focus on synthesizing and characterizing dihydroquinolinone-based polymers and star-shaped molecules for specific use in electro-optical devices, leveraging their tunable photophysical properties. nih.gov Furthermore, exploring the bioactivity of novel dihydroquinolinone scaffolds is a continuous pursuit, with potential applications in drug discovery for anticancer and antimicrobial agents. researchgate.netnih.gov The versatility of this heterocyclic system ensures that it will remain a subject of intense scientific inquiry for years to come. ecorfan.orgsci-hub.se
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for 3-Ethyl-7,8-dihydroquinolin-5(6H)-one, and how do reaction conditions influence yield?
- Methodology :
- Reductive methods : Sodium tetrahydroborate (NaBH₄) in ethanol/methanol can reduce precursor quinoline derivatives, achieving up to 90% yield under optimized conditions (e.g., controlled temperature and solvent purity) .
- Microwave-assisted synthesis : Cyclohexane-1,3-dione derivatives can undergo sequential Michael addition, cyclization, and aromatization in a one-step protocol using proline catalysts, yielding 98% product in 20 minutes .
- Critical parameters : Catalyst choice (proline vs. traditional bases), solvent polarity, and microwave irradiation time significantly impact reaction efficiency.
Q. How is the structural integrity of this compound confirmed using spectroscopic techniques?
- Key spectral markers :
- ¹H NMR : Pyridine protons appear at 8.49 ppm, and dihydroquinoline protons resonate between 2.5–3.5 ppm. Ethyl substituents show characteristic triplet signals near 1.2–1.4 ppm .
- 13C NMR : Carbonyl (C=O) signals at ~168 ppm and olefinic carbons (C=C) at 140–164 ppm confirm the fused bicyclic structure .
- Validation : Cross-reference with 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in complex derivatives .
Advanced Research Questions
Q. How can contradictory spectral or activity data for dihydroquinolinone derivatives be systematically resolved?
- Case study : A derivative with a carbonitrile side chain showed MIC < 0.0625 µg/mL against MRSA, while a biphenyl analog had MIC = 1 µg/mL. This divergence aligns with 3D-QSAR models, which better predict steric/electronic interactions than 2D models .
- Resolution strategy :
- Combine computational modeling (e.g., docking studies) with experimental mutagenesis to identify critical binding residues.
- Validate using isotopic labeling or X-ray crystallography for ambiguous spectral peaks .
Q. What methodologies optimize the solubility and bioavailability of this compound for pharmacological studies?
- Approaches :
- Derivatization : Introduce polar groups (e.g., hydroxyl, amine) via regioselective alkylation or oxidation .
- Co-solvent systems : Use DMSO-water mixtures (e.g., 10% DMSO) to enhance solubility while maintaining compound stability .
Q. How do substituents on the dihydroquinolinone core influence its interaction with biological targets?
- Mechanistic insights :
- Chlorophenyl groups : Enhance hydrophobic interactions with bacterial membrane proteins, as seen in MRSA inhibition .
- Ethyl vs. methyl substituents : Ethyl groups improve metabolic stability in human liver microsomes due to reduced oxidative susceptibility .
Q. What green chemistry strategies can be applied to scale up dihydroquinolinone synthesis?
- Innovative protocols :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
